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Compound of Interest

Compound Name: ENMD-1198

Cat. No.: B1684617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of ENMD-1198 and its

parent compound, 2-methoxyestradiol (2ME2). Both compounds are microtubule-targeting

agents with anti-angiogenic and anti-tumor properties. ENMD-1198 was developed as an

analog of 2ME2 with a modified chemical structure designed to improve its metabolic stability

and pharmacokinetic profile.[1] This guide synthesizes available experimental data to offer a

comprehensive overview of their comparative performance.

At a Glance: Key Efficacy Data
Quantitative analysis from in vitro studies consistently demonstrates the superior potency of

ENMD-1198 compared to 2-methoxyestradiol across various measures of anti-angiogenic and

anti-proliferative activity.
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Efficacy
Parameter

Cell Line
ENMD-1198
IC₅₀

2-
Methoxyest
radiol IC₅₀

Fold
Difference

Reference

Endothelial

Cell

Proliferation

HMEC-1 0.4 µM 2.3 µM 5.75x [2]

BMH29L 3.8 µM 8.2 µM 2.16x [2]

Osteoclast

Precursor

Viability

RAW264.7 ~0.4 µmol/L ~1.6 µmol/L 4x

In Vitro Efficacy: A Head-to-Head Comparison
In vitro studies have been pivotal in elucidating the enhanced potency of ENMD-1198.

Anti-Proliferative and Anti-Angiogenic Effects:

ENMD-1198 is significantly more potent than 2-methoxyestradiol at inhibiting the proliferation of

human microvascular endothelial cells (HMEC-1) and bone marrow-derived endothelial cells

(BMH29L).[2] This enhanced activity extends to other critical steps in angiogenesis, including

cell motility, migration, and morphogenesis. In studies using HMEC-1 cells, ENMD-1198
inhibited capillary tube formation by approximately 70% at a concentration of 0.5 µM, whereas

a 2 µM concentration of 2ME2 was required to achieve a similar effect.[2] Furthermore, ENMD-
1198 was shown to be more effective at disrupting pre-formed vascular structures, a key

aspect of its vascular-disrupting properties.[2]

In Vivo Efficacy
While direct head-to-head in vivo comparative studies are limited, available data suggests that

the improved in vitro potency and metabolic stability of ENMD-1198 translate to significant anti-

tumor activity in preclinical models.

In a breast cancer-induced osteolysis model, ENMD-1198 was shown to be cytotoxic to tumor

cells and possess both anti-angiogenic and vascular disruptive properties, ultimately protecting

the bone against tumor-induced degradation.[3] In a Lewis lung carcinoma metastatic model,
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ENMD-1198 demonstrated a significant improvement in median survival time.[1] Notably, in

some tumor models, the anti-tumor activity of ENMD-1198 was reported to be equivalent to that

of the established chemotherapeutic agent, cyclophosphamide.

For 2-methoxyestradiol, in vivo studies have demonstrated its ability to inhibit angiogenesis and

suppress tumor growth in various models, including breast cancer xenografts.[4] However, the

clinical development of 2-methoxyestradiol has been hampered by its poor oral bioavailability

and rapid metabolism, necessitating the development of analogs like ENMD-1198.[1]

Mechanism of Action: A Shared Pathway with
Enhanced Potency
Both ENMD-1198 and 2-methoxyestradiol exert their anti-cancer effects through a multi-

targeted mechanism of action. They function as microtubule-destabilizing agents, binding to the

colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle

arrest at the G2/M phase and subsequent induction of apoptosis in rapidly proliferating tumor

and endothelial cells.

A critical component of their anti-angiogenic effect is the inhibition of Hypoxia-Inducible Factor

1-alpha (HIF-1α), a key transcription factor that regulates the expression of numerous genes

involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). By

downregulating HIF-1α, both compounds effectively suppress the production of pro-angiogenic

factors. ENMD-1198 was designed to retain these mechanisms of action while exhibiting

decreased metabolism, leading to sustained plasma levels and potentially greater in vivo

efficacy.[1]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate replication and further investigation.

In Vitro Assays
1. Endothelial Cell Proliferation Assay (Alamar Blue Assay)

Cell Lines: Human Microvascular Endothelial Cells (HMEC-1) or other relevant endothelial

cell lines.
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Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/ml.[5]

Treatment: After cell attachment, the medium is replaced with fresh medium containing

various concentrations of ENMD-1198 or 2-methoxyestradiol. Control wells receive vehicle

only.

Incubation: Plates are incubated for a specified period, typically 72 hours.

Alamar Blue Addition: AlamarBlue® reagent is added to each well at 10% of the culture

volume.[6]

Measurement: After a further incubation of 4-8 hours, fluorescence is measured using a

microplate reader with an excitation wavelength of 560 nm and an emission wavelength of

590 nm.[5] Cell viability is expressed as a percentage of the control.

2. Cell Migration Assay (Boyden Chamber Assay)

Apparatus: A Boyden chamber with a microporous membrane (typically 8 µm pore size for

endothelial cells) is used.[7][8]

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant,

such as fetal bovine serum (FBS).

Cell Seeding: Endothelial cells, pre-treated with ENMD-1198, 2-methoxyestradiol, or vehicle,

are seeded in the upper chamber in a serum-free medium.

Incubation: The chamber is incubated for a period sufficient to allow cell migration (e.g., 4-6

hours).

Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated

cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a

microscope.[8]

3. In Vitro Tube Formation Assay (Matrigel Assay)

Plate Preparation: 96-well plates are coated with Matrigel® Basement Membrane Matrix and

allowed to solidify at 37°C.[9]
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Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in the presence of

various concentrations of ENMD-1198 or 2-methoxyestradiol.

Incubation: Plates are incubated for 6-24 hours to allow for the formation of capillary-like

structures.

Visualization and Quantification: The formation of tubular networks is observed and

photographed using a microscope. The extent of tube formation can be quantified by

measuring parameters such as total tube length, number of junctions, and number of loops

using image analysis software.

In Vivo Models
1. Breast Cancer Xenograft Model (MDA-MB-231)

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

Cell Implantation: Human breast cancer cells (MDA-MB-231) are injected into the mammary

fat pad of the mice.[10][11]

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into treatment groups and administered ENMD-1198, 2-

methoxyestradiol, or vehicle control orally or via another appropriate route.

Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the

study, tumors are excised and weighed. Survival of the animals can also be monitored.

2. Lewis Lung Carcinoma (LLC) Model

Animal Model: Syngeneic C57BL/6 mice.

Cell Implantation: LLC cells are injected subcutaneously or orthotopically into the mice.[12]

Treatment: Once tumors are established, mice are treated with ENMD-1198, 2-

methoxyestradiol, or vehicle.
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Primary Tumor and Metastasis Assessment: Primary tumor growth is monitored as described

above. At the end of the study, lungs are harvested to assess metastatic burden.[13]

Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.

Simplified Signaling Pathway of ENMD-1198 and 2-Methoxyestradiol
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Caption: Signaling pathway of ENMD-1198 and 2-Methoxyestradiol.
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Experimental Workflow for In Vitro Efficacy Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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